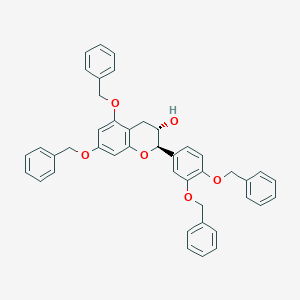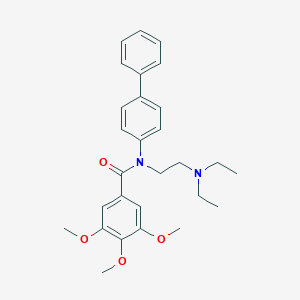
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is not fully understood, but it is thought to act through modulation of the cholinergic system. Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been shown to activate the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, inflammation, and pain perception. Activation of this receptor has been shown to lead to the release of anti-inflammatory cytokines and the inhibition of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been found to have a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has also been found to possess analgesic effects by reducing pain perception through modulation of the cholinergic system. Additionally, Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-. One potential direction is the development of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- derivatives with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the study of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the role of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- in the modulation of the immune system and its potential use in the treatment of autoimmune diseases could also be explored.
In conclusion, Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- is a promising compound with potential therapeutic applications in various diseases and conditions. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of chronic pain, inflammatory disorders, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in various therapeutic applications.
Synthesemethoden
The synthesis of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- involves the reaction of 4-bromo-1,1'-biphenyl with N-(2-diethylamino)ethyl-3,4,5-trimethoxybenzamide in the presence of a palladium catalyst. This reaction leads to the formation of Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- as a white solid with a high yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Benzamide, N-(1,1'-biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy- has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
143288-15-7 |
|---|---|
Molekularformel |
C28H34N2O4 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C28H34N2O4/c1-6-29(7-2)17-18-30(24-15-13-22(14-16-24)21-11-9-8-10-12-21)28(31)23-19-25(32-3)27(34-5)26(20-23)33-4/h8-16,19-20H,6-7,17-18H2,1-5H3 |
InChI-Schlüssel |
BUIKJOVOKPYVCT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCN(CC)CCN(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Andere CAS-Nummern |
143288-15-7 |
Synonyme |
N-(1,1'-Biphenyl)-4-yl-N-(2-(diethylamino)ethyl)-3,4,5-trimethoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
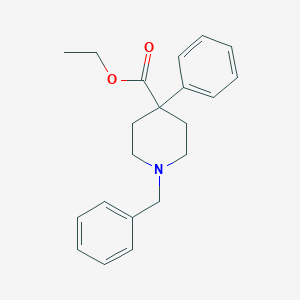
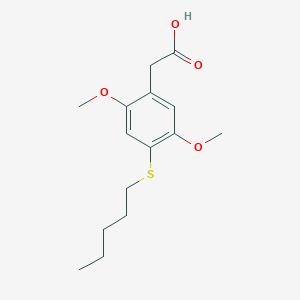
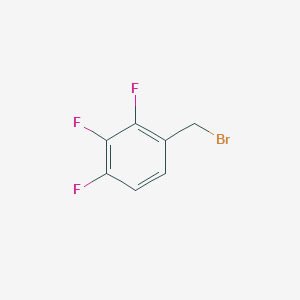
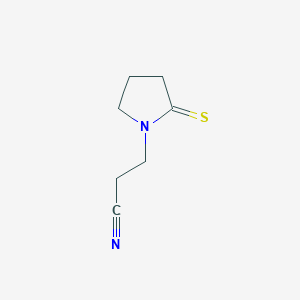

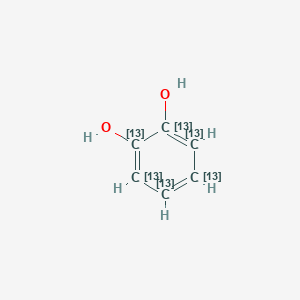



![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)
